molecular formula C8H3F13O B3043232 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one CAS No. 80793-21-1

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one

Cat. No.: B3043232
CAS No.: 80793-21-1
M. Wt: 362.09 g/mol
InChI Key: IWJCXMJWFQQWED-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F13O/c1-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJCXMJWFQQWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895471
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80793-21-1
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one is a perfluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Due to its unique chemical structure characterized by multiple fluorinated carbon chains, this compound exhibits significant biological activity and potential toxicity. Understanding its biological effects is crucial for assessing environmental and health risks associated with exposure.

  • Chemical Formula: C13H1F27O
  • Molecular Weight: 500.09 g/mol
  • CAS Number: Not specified in the available literature.

Toxicological Profile

Research on this compound indicates several areas of concern regarding its biological activity:

  • Carcinogenic Potential : The Environmental Protection Agency (EPA) has identified potential carcinogenic effects associated with exposure to this compound. It has been linked to increased risks of certain cancers through various exposure routes including oral and dermal pathways .
  • Immunotoxicity : Studies have shown that PFAS compounds can adversely affect the immune system. For instance, exposure to similar compounds has been associated with lower antibody responses to vaccines in children .
  • Developmental and Reproductive Toxicity : There is evidence suggesting that PFAS can disrupt endocrine functions and affect reproductive health. Animal studies have indicated potential developmental toxicity .

Case Studies

Several studies have investigated the biological effects of PFAS compounds similar to this compound:

  • Animal Studies : In vivo studies on related fluorotelomer alcohols have demonstrated liver toxicity and alterations in metabolic processes . These findings highlight the need for further research specifically on this compound.
  • Epidemiological Studies : Human studies have shown associations between PFAS exposure and adverse health outcomes such as thyroid disease and chronic kidney disease .

The biological activity of this compound is largely attributed to its ability to interfere with lipid metabolism and endocrine signaling pathways. The presence of fluorinated carbon chains enhances its stability and resistance to degradation in biological systems.

Data Table: Summary of Biological Effects

Biological EffectEvidence LevelReference
CarcinogenicityModerateEPA Toxicity Assessment
ImmunotoxicityHighEpidemiological Studies
Developmental ToxicityModerateAnimal Studies
Endocrine DisruptionHighMechanistic Studies

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one
  • Synonyms: Perfluorohexyl methyl ketone, 6:2 Fluorotelomer ketone
  • CAS Registry Number: Not explicitly provided, but structurally related compounds (e.g., the alcohol derivative) are listed under CAS 647-42-7 .
  • Molecular Formula : C₈HF₁₃O .

Regulatory Status :

Comparison with Structurally Similar Compounds

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol

  • Functional Group : Alcohol (-OH).
  • CAS : 647-42-7 .
  • Applications :
    • Key precursor for perfluoroalkyl dendronized polymers via click chemistry .
    • Used in fabric treatment and surfactant synthesis .
  • Toxicity :
    • FDA studies highlight bioaccumulation concerns; DuPont’s 2012 pharmacokinetic study in rats raised questions about its safety in food-contact materials .
  • Regulatory Status :
    • Under review for inclusion in the EU’s CLP Regulation due to persistence and toxicity .

3,3,4,4,5,5,5-Heptafluoropentan-2-one

  • Functional Group : Ketone (-C=O).
  • CAS : 355-17-9 .
  • Applications :
    • Shorter-chain fluorinated ketone used as a solvent or intermediate in agrochemicals.
  • Physical Properties :
    • Lower molecular weight (C₅HF₇O) compared to the tridecafluoro compound, reducing persistence .

Perfluorobutane Sulfonate (PFBS)

  • Functional Group : Sulfonate (-SO₃⁻).
  • CAS : 29420-49-3 .
  • Applications :
    • Alternative to perfluorooctane sulfonic acid (PFOS) in metal plating and firefighting foams.
  • Toxicity :
    • Less bioaccumulative than PFOS but still persistent in the environment .

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

  • Functional Group : Iodide (-I).
  • CAS: Not explicitly provided, but structurally similar to compounds in .
  • Applications :
    • Intermediate in synthesizing fluorinated pharmaceuticals and surfactants .
  • Toxicity: Potential estrogenic effects noted in studies .

Comparative Data Table

Property This compound 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol 3,3,4,4,5,5,5-Heptafluoropentan-2-one PFBS
Molecular Formula C₈HF₁₃O C₈H₅F₁₃O C₅HF₇O C₄F₉SO₃⁻
Molecular Weight ~364 g/mol (estimated) 364.10 g/mol ~228 g/mol 329.1 g/mol
Functional Group Ketone Alcohol Ketone Sulfonate
Applications Polymers, coatings Surfactants, dendronized polymers Solvents, intermediates Metal plating
Toxicity Concerns Limited data Bioaccumulation, potential organ toxicity Lower persistence Persistent
Regulatory Status Indirectly regulated via related compounds Under EU CLP review No major restrictions Restricted in some uses

Key Research Findings

  • Synthesis : The alcohol derivative (CAS 647-42-7) is synthesized from 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol via click chemistry, enabling tailored fluoropolymer architectures .
  • Environmental Impact : Partially fluorinated alternatives (e.g., PFBS) are prioritized over long-chain PFAS but still pose regulatory challenges due to persistence .
  • Toxicity : Industry-funded studies on 6:2 FTOH (alcohol) have been critiqued for underestimating bioaccumulation risks, highlighting the need for independent research .

Q & A

Basic: What are the optimal synthetic routes for 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-one, and how can reaction yields be improved?

The compound is synthesized via fluorination of ketone precursors using perfluoroalkyl iodides or telomerization reactions. Key steps include:

  • Fluorotelomerization : Reacting perfluoroalkyl iodides with ethylene oxide, followed by oxidation to form the ketone moiety .
  • Electrochemical fluorination : Applying this method to precursors like octan-2-one under controlled voltage to achieve high fluorination efficiency .
    To improve yields:
  • Use anhydrous conditions and catalysts like tetrabutylammonium fluoride (TBAF) to minimize side reactions.
  • Optimize reaction time and temperature (e.g., 80–120°C for 12–24 hours) to balance fluorination and decomposition .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns and detecting trace impurities .
  • Mass Spectrometry (HRMS) : Resolves molecular ion peaks (e.g., m/z 378.087 for C8_8H3_3F13_{13}O2_2) and fragmentation patterns .
  • HPLC with UV/Vis detection : Quantifies purity (>95% achievable with C18 columns and acetonitrile/water mobile phases) .

Advanced: How does the compound’s environmental persistence correlate with its perfluoroalkyl chain length and functional groups?

The trifluoromethyl ketone group increases resistance to hydrolysis, while the perfluoroalkyl chain (C8) enhances bioaccumulation potential. Key studies:

  • Degradation half-life : >50 years in aqueous environments due to strong C–F bonds .
  • Comparative analysis : Shorter-chain analogs (e.g., C6) degrade faster but exhibit lower surfactant efficacy .
    Methodological recommendation : Use accelerated degradation tests (e.g., UV/O3_3 exposure) to model long-term environmental fate .

Advanced: How can researchers resolve contradictions in reported solubility and partitioning coefficients?

Discrepancies arise from varying experimental conditions (e.g., pH, temperature). Solutions include:

  • Standardized protocols : Measure log KowK_{ow} using shake-flask methods with octanol/water at 25°C .
  • Computational modeling : Apply COSMO-RS or QSPR models to predict solubility in diverse solvents .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to proteins like serum albumin or peroxisome proliferator-activated receptors (PPARs) .
  • MD simulations : Analyze stability of ligand-receptor complexes in lipid bilayers (GROMACS/NAMD) to assess membrane permeability .

Advanced: What experimental designs assess its degradation pathways in environmental matrices?

  • Microcosm studies : Incubate the compound in soil/water systems under aerobic/anaerobic conditions, tracking degradation via LC-MS/MS .
  • Isotopic tracing : Incorporate 18O^{18}\text{O} or 19F^{19}\text{F} labels to elucidate hydrolysis or photolysis mechanisms .

Advanced: How does the compound’s toxicity mechanism differ from other PFAS in in vitro models?

  • Cytotoxicity assays : Compare IC50_{50} values in HepG2 or HEK293 cells using MTT assays. The ketone group may induce oxidative stress via mitochondrial disruption .
  • Omics approaches : RNA-seq or metabolomics can identify unique pathways (e.g., lipid metabolism dysregulation) .

Advanced: What methodologies evaluate its surfactant properties in aqueous systems?

  • Surface tension measurements : Use a Wilhelmy plate tensiometer to determine critical micelle concentration (CMC).
  • Dynamic light scattering (DLS) : Characterize micelle size and stability under varying ionic strengths .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C) enhance tracking in metabolic studies?

  • Synthesis of labeled analogs : Introduce 13C^{13}\text{C} at the ketone position via Claisen condensation with labeled acetyl-CoA .
  • Mass spectrometry imaging : Localize the compound in tissues (e.g., liver, kidney) using MALDI-TOF .

Advanced: What safety protocols mitigate risks during handling and disposal?

  • Containment : Use fume hoods and fluoropolymer-lined containers to prevent volatilization .
  • Waste treatment : Incinerate at >1,100°C with scrubbers to avoid HF emissions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one
Reactant of Route 2
Reactant of Route 2
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-one

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